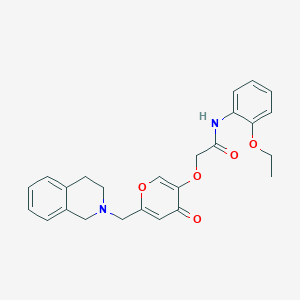

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-2-30-23-10-6-5-9-21(23)26-25(29)17-32-24-16-31-20(13-22(24)28)15-27-12-11-18-7-3-4-8-19(18)14-27/h3-10,13,16H,2,11-12,14-15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVWUSGMERMUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes a dihydroisoquinoline moiety and a pyran ring, which are known to contribute to various biological activities. The molecular formula is .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of dihydroisoquinoline have shown effectiveness against various cancer cell lines. A study highlighted that several isoquinoline derivatives possess cytotoxic effects, potentially through the induction of apoptosis in cancer cells .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Isoquinoline Derivative A | Breast Cancer | 15.6 | |

| Isoquinoline Derivative B | Lung Cancer | 10.2 | |

| Target Compound | Unknown | TBD | Current Study |

Neuroprotective Effects

Dihydroisoquinolines are also noted for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The specific compound under review has been suggested to enhance dopaminergic activity, offering potential therapeutic benefits for these conditions.

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression.

- Modulation of Receptor Activity : The compound may act on neurotransmitter receptors, particularly within the dopaminergic system.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

Recent studies have provided insights into the efficacy and safety profile of related compounds:

- Study on Antitumor Efficacy : A clinical trial investigated a related dihydroisoquinoline derivative in patients with advanced solid tumors. Results showed a promising response rate with manageable side effects .

- Neuroprotective Study : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative disorders .

Research Findings

A comprehensive review of literature indicates that compounds structurally related to 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide exhibit diverse biological activities:

- Antioxidant Properties : Various studies have confirmed the antioxidant capacity of related compounds, which may contribute to their neuroprotective effects.

- Selectivity for Receptors : Some derivatives have shown selectivity for specific receptor subtypes, enhancing their therapeutic potential while minimizing side effects .

Comparison with Similar Compounds

Table 2: Functional Group Contributions

Key Observations:

- The dihydroisoquinoline moiety (shared with ) is associated with kinase inhibition and neuroactivity, suggesting the target compound may interact with similar pathways.

- The ethoxyphenyl group in the target compound likely improves pharmacokinetics compared to dichlorophenyl () or sulfamoylphenyl () analogs, which may exhibit higher toxicity.

Crystallographic and Conformational Analysis

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This conformational flexibility contrasts with the rigid pyran core of the target compound, suggesting differences in binding site adaptability. Hydrogen-bonding patterns (N–H⋯O dimers) in highlight the role of amide groups in stabilizing molecular interactions, a feature likely conserved in the target compound.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including alkylation, coupling, and purification steps. For analogous acetamide derivatives, a common approach involves:

- Alkylation : Reacting a pyranone precursor with a dihydroisoquinoline derivative using a base (e.g., Na₂CO₃) in dichloromethane (CH₂Cl₂) .

- Coupling : Using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of triethylamine to activate carboxylic acids for amide bond formation .

- Purification : Silica gel chromatography with gradients of methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate to achieve >95% purity .

Q. Optimization Tips :

- Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., excess acetyl chloride for acetylation) to improve yields (e.g., 58% yield reported for similar reactions) .

- Use low-temperature stirring (273 K) to minimize side reactions during coupling .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identify characteristic peaks such as:

- Aromatic protons (δ 7.1–7.7 ppm for ethoxyphenyl and dihydroisoquinoline moieties) .

- Acetamide carbonyl signals (δ ~169–170 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., observed [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Example Data :

For a related compound, ¹H NMR showed a singlet at δ 2.14 ppm (acetyl group) and doublets for ethoxy protons at δ 1.21 ppm .

Advanced Research Questions

Q. How can crystallographic data resolve steric and electronic effects influencing molecular conformation?

Methodological Answer: X-ray crystallography using programs like SHELXL reveals:

- Dihedral Angles : Between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings in analogous structures), indicating steric repulsion .

- Hydrogen Bonding : Planar amide groups form R₂²(10) dimers via N-H···O interactions, stabilizing crystal packing .

- Torsional Analysis : Rotational barriers of substituents (e.g., ethoxy groups) can be modeled using density functional theory (DFT) to predict conformational preferences.

Case Study :

In 2-(2,4-dichlorophenyl)acetamide derivatives, steric hindrance caused an 80.7° rotation between the amide and dichlorophenyl groups, validated by crystallographic data .

Q. How should researchers address contradictions in biological activity data across assay systems?

Methodological Answer:

- Assay Validation :

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Control for solubility differences by testing in DMSO/PBS mixtures .

- Data Normalization :

- Reference internal standards (e.g., β-lactamase inhibitors for enzyme assays) to account for inter-assay variability.

- Meta-Analysis :

- Compare IC₅₀ values across studies, adjusting for pH, temperature, and buffer composition.

Example :

Discrepancies in IC₅₀ values for similar acetamides were resolved by standardizing assay conditions (e.g., pH 7.4, 37°C) and using a common cell line (e.g., HEK293) .

Q. What strategies mitigate regioselectivity challenges during alkylation or functionalization?

Methodological Answer:

- Solvent/Base Selection : Polar aprotic solvents (DMF/acetone mixtures) with mild bases (K₂CO₃) favor N-alkylation over O-alkylation in ambident nucleophiles .

- Protecting Groups : Temporarily block reactive sites (e.g., acetylating hydroxyl groups) to direct regiochemistry .

- Computational Modeling : Use molecular docking or DFT to predict reactive sites.

Case Study :

Alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate yielded 85% N-substituted product versus 15% O-regioisomer under optimized conditions .

Q. How can researchers validate hydrogen-bonding networks in amorphous versus crystalline forms?

Methodological Answer:

- Solid-State NMR : Compare chemical shifts of amide protons in crystalline vs. lyophilized samples.

- DSC (Differential Scanning Calorimetry) : Identify melting points and phase transitions indicative of hydrogen-bond stability .

- PXRD (Powder X-ray Diffraction) : Detect amorphous halos versus sharp crystalline peaks .

Example :

In crystalline 2-(2,4-dichlorophenyl)acetamide, hydrogen-bonded dimers showed distinct PXRD peaks at 2θ = 12.4° and 18.7°, absent in amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.